2-Ethoxy-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-Ethoxy-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of ethyl benzoate with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring . Another method involves the use of acylhydrazides and dehydrating agents such as polyphosphoric acid or acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized oxadiazoles .
Scientific Research Applications
2-Ethoxy-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Oxadiazoles are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic materials due to their unique electronic properties.
Agriculture: The compound has been explored for its potential as a herbicide, insecticide, and fungicide.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-phenyl-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, it may target kinases or proteases involved in cancer cell proliferation . In materials science, its electronic properties are utilized in the design of semiconductors and other electronic devices .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different electronic and steric properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical reactivity and applications.
1,3,4-Triazole: Contains three nitrogen atoms, offering unique biological and chemical properties.
Uniqueness
2-Ethoxy-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric characteristics. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
1134-56-1 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-ethoxy-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H10N2O2/c1-2-13-10-12-11-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
URPARLOOLNVMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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